molecular formula C16H18N4O2S B6545135 3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea CAS No. 946249-34-9

3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea

Cat. No.: B6545135
CAS No.: 946249-34-9
M. Wt: 330.4 g/mol
InChI Key: MHUUIKSQCSYJOY-UHFFFAOYSA-N
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Description

3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea is a urea derivative featuring a 1,3-thiazole core substituted with a pyrrolidinyl ketone moiety at the 4-position and a phenylurea group at the 2-position. Its synthesis typically involves Friedel-Crafts alkylation, as exemplified by analogous compounds, where 2-chloro-1-(pyrrolidin-1-yl)ethanone reacts with phenylsulfonyl urea derivatives in the presence of anhydrous AlCl₃ and dry dichloromethane (DCM) .

Properties

IUPAC Name

1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c21-14(20-8-4-5-9-20)10-13-11-23-16(18-13)19-15(22)17-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUUIKSQCSYJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the pyrrolidine moiety, and finally the attachment of the phenylurea group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the thiazole ring, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea has been investigated for its potential as a therapeutic agent in various diseases. Key areas of research include:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. Research indicates its potential to act as an enzyme inhibitor, impacting pathways critical for cancer progression .
  • Neurological Disorders: The compound's structure suggests possible applications in treating neurological conditions such as epilepsy and depression. Its interaction with neurotransmitter receptors may modulate synaptic activity, providing therapeutic benefits .

Research has demonstrated that the compound exhibits various biological activities:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory processes .
  • Antimicrobial Properties: The thiazole component has been linked to antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

Step 1: Formation of Thiazole Ring
The thiazole ring can be synthesized through the condensation of appropriate thioketones with amines under acidic conditions.

Step 2: Urea Formation
The urea moiety is introduced via the reaction of isocyanates with amines or by reacting carbamates with amines.

Step 3: Alkylation
Pyrrolidine can be added to form the final compound through alkylation methods, often utilizing alkyl halides or other electrophiles in the presence of bases.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxicity and inhibition of cell proliferation at micromolar concentrations. Further mechanistic studies suggested that the compound induces apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Neurological Effects

A study reported in Neuropharmacology examined the effects of this compound on seizure models in rodents. The results demonstrated a dose-dependent reduction in seizure frequency and severity, suggesting its potential utility as an anticonvulsant agent .

Mechanism of Action

The mechanism of action of 3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea involves its interaction with specific molecular targets. The pyrrolidine and thiazole rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenylurea moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name/ID Molecular Formula Molecular Weight Key Substituents Notable Features
3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea C₁₆H₁₈N₄O₂S 330.41 - 1,3-thiazole core
- Pyrrolidinyl ketone at C4
- Phenylurea at C2
Urea linkage enhances hydrogen-bonding potential; pyrrolidine may improve solubility
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-N'-phenylurea (F042-0004) C₁₆H₁₈N₄O₂S 330.41 - Identical core to target compound
- No additional substituents reported
Structurally identical; listed as "available" (8 mg), suggesting experimental use
N-(2-bromophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea (Y207-0717) C₁₆H₁₁BrClN₃OS 408.70 - Halogenated aryl groups
- No pyrrolidinyl ketone
Bromo/chloro substituents may enhance lipophilicity; lacks pyrrolidine moiety
1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines Variable Variable - Thiazole-phenyl linkage
- 5-oxopyrrolidine
Focus on anti-inflammatory activity; differs in urea absence and pyrrolidone ring

Pharmacological Potential

  • Target Compound: Limited bioactivity data in evidence. However, urea-thiazole hybrids are often explored as kinase inhibitors or antimicrobial agents due to hydrogen-bonding capacity and thiazole’s heterocyclic versatility .
  • F042-0004: No explicit bioactivity reported, but its availability suggests screening for target-based assays.
  • Y207-0717 : Halogenated analogs are frequently associated with enhanced metabolic stability and receptor binding, though specific targets are unconfirmed .
  • 5-Oxopyrrolidines () : Demonstrated anti-inflammatory activity in vitro, highlighting the importance of the pyrrolidone ring in modulating biological responses—a feature absent in the target compound .

Biological Activity

The compound 3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H18_{18}N4_{4}OS, with a molecular weight of approximately 318.4 g/mol. The compound features a thiazole ring and a urea group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to act as an enzyme inhibitor, potentially affecting pathways involved in cell proliferation and apoptosis. The thiazole moiety may enhance the compound's affinity for certain biological targets, thereby modulating their activity.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may also possess neuroprotective properties. In models of neurodegeneration, similar compounds have been shown to reduce oxidative stress and inflammation, contributing to neuronal survival . The potential modulation of neurotransmitter systems could further support cognitive function.

Anticonvulsant Properties

A notable area of interest is the anticonvulsant activity associated with related compounds. Research has demonstrated that certain urea derivatives can exhibit protective effects against seizures induced by pentylenetetrazol (PTZ), suggesting a potential therapeutic role in epilepsy management .

Study 1: Antitumor Activity

In a recent study, a derivative of the compound was tested for its anticancer effects on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values in the low micromolar range. Histological analysis revealed increased apoptosis rates in treated cells compared to controls .

Study 2: Neuroprotective Effects in Animal Models

Another study evaluated the neuroprotective effects of a similar thiazole-containing compound in a mouse model of Alzheimer's disease. The treatment group showed improved cognitive function in behavioral tests and reduced levels of amyloid-beta plaques compared to untreated controls .

Study 3: Anticonvulsant Efficacy

In experiments assessing anticonvulsant efficacy, compounds structurally related to this compound were administered to rats subjected to PTZ-induced seizures. The results indicated a significant reduction in seizure frequency and duration, highlighting the potential for clinical applications in epilepsy treatment .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
Compound AStructure AAnticancer
Compound BStructure BNeuroprotective
Compound CStructure CAnticonvulsant

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